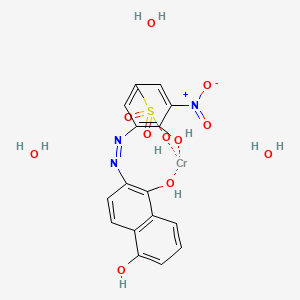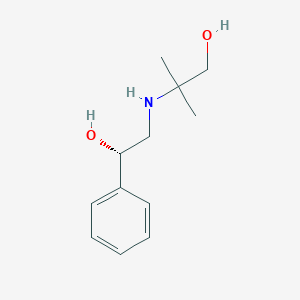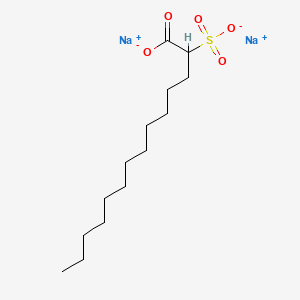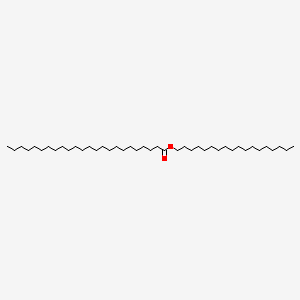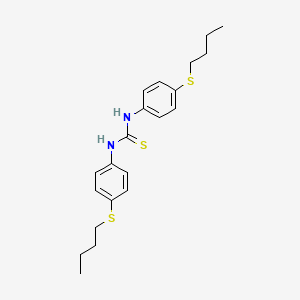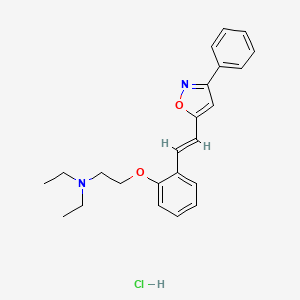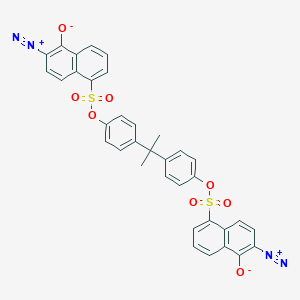
(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic compound with the molecular formula C35H24N4O8S2. It is known for its unique structure, which includes diazo and sulfonate groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) typically involves multiple steps, starting with the preparation of the naphthalene sulfonate derivatives. These derivatives are then subjected to diazotization reactions under controlled conditions to introduce the diazo groups. The final step involves the coupling of these diazo compounds with the phenylene bis(1-methylethylidene) moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazo groups into amines.
Substitution: The diazo groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.
Biology: The compound’s diazo groups make it useful in bioconjugation and labeling studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves its diazo groups, which can form covalent bonds with various substrates. This reactivity is utilized in bioconjugation and labeling, where the compound targets specific molecular structures and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid)propane-2,2-diylbis(4,1-phenylene) ester
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
Compared to similar compounds, (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is unique due to its specific combination of diazo and sulfonate groups, which confer distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
38595-90-3 |
|---|---|
Molekularformel |
C35H24N4O8S2 |
Molekulargewicht |
692.7 g/mol |
IUPAC-Name |
2-diazonio-5-[4-[2-[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C35H24N4O8S2/c1-35(2,21-9-13-23(14-10-21)46-48(42,43)31-7-3-5-27-25(31)17-19-29(38-36)33(27)40)22-11-15-24(16-12-22)47-49(44,45)32-8-4-6-28-26(32)18-20-30(39-37)34(28)41/h3-20H,1-2H3 |
InChI-Schlüssel |
ZTCFIZLOKKITLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)

